Cas no 59467-96-8 (Midazolam hydrochloride)

Midazolam hydrochloride 化学的及び物理的性質
名前と識別子
-
- Midazolam hydrochloride
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5a][1,4]benzodiazepine hydrochloride
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine,hydrochloride
- 003
- EINECS 261-776-6
- Hypnovel
- Midazolam (hydrochloride)
- Midazolam Hcl
- Ro 21-3981
- Rocam
- UNII-W7TTW573JJ
- D00696
- MIDAZOLAM HYDROCHLORIDE CIV [USP-RS]
- Hydrochloride, Midazolam
- NCGC00168254-01
- CAS-59467-96-8
- SEIZALAM
- MLS001401415
- MIDAZOLAM HYDROCHLORIDE [MART.]
- Midazolam.HCl
- Ro 21-3981/003
- HY-B0676A
- BCP15579
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine monohydrochloride
- MIDAZOLAM HYDROCHLORIDE [ORANGE BOOK]
- DTXSID8047846
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine hydrochloride
- NSC 751451
- AKOS024457308
- CHEBI:6932
- NS00088000
- 4H-Imidazo[1,5a][1,4]benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, hydrochloride
- Midazolam hydrochloride [USAN]
- Ro-213981001
- 8-Chloro-6-(O-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine monohydrochloride
- Tox21_112613
- Versed (TN)
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, monohydrochloride
- MIDAZOLAM HYDROCHLORIDE (MART.)
- Versed hydrochloride
- CHEMBL1200420
- Midazolam in Sodium Chloride
- NCGC00168254-02
- 8-Chloro-6-(2-fluorophenyl)-1-Methyl-4H-Imidazo(1,5a)(1,4)Benzodiazepine
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine;hydrochloride
- Ro-21-3981/003
- SHP615
- MIDOZALAM HYDROCHLORIDE
- 59467-96-8
- midazoalm
- SCHEMBL41265
- MIDAZOLAM HYDROCHLORIDE CIV (USP-RS)
- Hypnovel hydrochloride
- NSC751451
- Q27292444
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine hydrochloride
- CCG-100983
- MIDAZOLAM HYDROCHLORIDE [WHO-DD]
- MIDAZOLAM HYDROCHLORIDE [MI]
- MIDAZOLAM HYDROCHLORIDE [HSDB]
- Midazolam hydrochloride (USAN)
- NSC-751451
- Tox21_112613_1
- Versed
- MIDAZOLAM HYDROCHLORIDE [VANDF]
- Midazolam hydrochloride preservative free
- MIDAZOLAM HYDROCHLORIDE (AUTOINJECTOR)
- NC00233
- SHP-615
- Midazolam hydrochloride civ
- MFCD00864445
- SMR000469160
- DTXCID8027824
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, hydrochloride
- 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine monohydrochloride
- W7TTW573JJ
-
- MDL: MFCD01721980
- インチ: InChI=1S/C18H13ClFN3.ClH/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;/h2-9H,10H2,1H3;1H
- InChIKey: PLYSCVSCYOQVRP-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=C2CN=C(C3=CC=CC=C3F)C4=C(C=CC(=C4)Cl)N12.Cl
計算された属性
- せいみつぶんしりょう: 361.05500
- どういたいしつりょう: 361.055
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 471
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2A^2
じっけんとくせい
- ふってん: 496.9 °C at 760 mmHg
- フラッシュポイント: 496.9 °C at 760 mmHg
- PSA: 30.18000
- LogP: 4.56180
Midazolam hydrochloride セキュリティ情報
- 危険物輸送番号:UN 3249
- RTECS番号:NI2922250
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- 包装グループ:III
- 包装カテゴリ:III
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:6.1(b)
- 包装等級:III
Midazolam hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | M-5441-50 mg |
Midazolam hydrochloride |
59467-96-8 | 50mg |
$100.00 | 2023-01-04 | ||
Biosynth | M-5441-250 mg |
Midazolam hydrochloride |
59467-96-8 | 250MG |
$300.00 | 2023-01-04 | ||
Biosynth | M-5441-25 mg |
Midazolam hydrochloride |
59467-96-8 | 25mg |
$65.00 | 2023-01-04 | ||
Biosynth | M-5441-100 mg |
Midazolam hydrochloride |
59467-96-8 | 100MG |
$160.00 | 2023-01-04 | ||
Biosynth | M-5441-500 mg |
Midazolam hydrochloride |
59467-96-8 | 500MG |
$400.00 | 2023-01-04 |
Midazolam hydrochloride 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
Midazolam hydrochlorideに関する追加情報
Midazolam Hydrochloride: A Comprehensive Overview
Midazolam hydrochloride (CAS No. 59467-96-8) is a widely recognized and extensively studied compound in the field of pharmacology and clinical medicine. Known for its unique chemical structure and pharmacokinetic properties, midazolam hydrochloride has become a cornerstone in modern anesthesia and sedation practices. This article delves into the latest research findings, clinical applications, and the ongoing advancements related to this compound.
The chemical structure of midazolam hydrochloride is characterized by its benzodiazepine core, which plays a pivotal role in its pharmacological activity. Recent studies have highlighted the importance of this structure in modulating gamma-aminobutyric acid (GABA) receptors, thereby exerting its sedative and anxiolytic effects. Researchers have also explored the stereochemistry of midazolam hydrochloride, revealing that its enantiomers exhibit distinct pharmacokinetic profiles, which may have implications for future drug development.
One of the most significant advancements in the study of midazolam hydrochloride is its application in minimally invasive procedures. Recent clinical trials have demonstrated its efficacy in reducing patient anxiety and improving procedural tolerance during endoscopic examinations. Moreover, midazolam hydrochloride has been shown to have a rapid onset of action and a short duration of effect, making it an ideal choice for ambulatory settings where quick recovery is essential.
Another area of interest is the exploration of midazolam hydrochloride in pediatric populations. Studies have shown that when administered at appropriate doses, it provides effective sedation with minimal adverse effects in children. This has led to its increasing use in pediatric anesthesia and emergency medicine settings.
Recent research has also focused on the potential of midazolam hydrochloride as a therapeutic agent beyond its traditional uses. For instance, preclinical studies suggest that it may have neuroprotective properties, which could be beneficial in conditions such as traumatic brain injury or ischemic stroke. These findings are particularly promising and warrant further investigation in clinical trials.
In terms of synthesis and formulation, scientists have developed novel methods to enhance the stability and bioavailability of midazolam hydrochloride. Nanotechnology-based delivery systems, such as lipid nanoparticles and polymeric micelles, have been explored to improve drug targeting and reduce systemic side effects. These innovations are expected to revolutionize the way midazolam hydrochloride is administered in clinical practice.
The pharmacokinetics of midazolam hydrochloride have also been a focal point of recent research. Studies utilizing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have provided deeper insights into its absorption, distribution, metabolism, and excretion profiles. This knowledge is crucial for optimizing dosing regimens and minimizing adverse drug reactions.
Furthermore, comparative studies between midazolam hydrochloride and other benzodiazepines have highlighted its unique advantages. For example, it has been shown to have a lower propensity for causing respiratory depression compared to traditional agents like diazepam or lorazepam. This makes it particularly suitable for patients with compromised respiratory function.
The use of midazolam hydrochloride in combination therapy has also garnered attention. Researchers are investigating its synergistic effects with other anesthetic agents, such as propofol or remifentanil, to develop optimized drug regimens that enhance efficacy while reducing side effects.
In conclusion, midazolam hydrochloride (CAS No. 59467-96-8) remains a vital compound in modern medicine, with ongoing research continually expanding its therapeutic applications. From advancements in clinical practice to innovations in drug delivery systems, the latest findings underscore its versatility and potential for future developments.
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